1-(2-Phenylhexyl)-1H-imidazole
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Overview
Description
1-(2-Phenylhexyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a phenyl group attached to a hexyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylhexyl)-1H-imidazole can be synthesized through a multi-step process involving the following key steps:
Formation of 2-Phenylhexyl Bromide: The synthesis begins with the bromination of 2-phenylhexane to form 2-phenylhexyl bromide.
Nucleophilic Substitution Reaction: The 2-phenylhexyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylhexyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1-(2-Phenylhexyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylhexyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenylhexyl group can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparison with Similar Compounds
- 1-(2-Phenylethyl)-1H-imidazole
- 1-(2-Phenylpropyl)-1H-imidazole
- 1-(2-Phenylbutyl)-1H-imidazole
Comparison: 1-(2-Phenylhexyl)-1H-imidazole is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological targets. Compared to shorter-chain analogs, it may exhibit different solubility and bioavailability properties, making it a distinct compound for various applications.
Properties
CAS No. |
61055-65-0 |
---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2-phenylhexyl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-2-3-7-15(12-17-11-10-16-13-17)14-8-5-4-6-9-14/h4-6,8-11,13,15H,2-3,7,12H2,1H3 |
InChI Key |
XMRZEBYRPSNFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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